

# A Comparative Guide to TYK2 Inhibitors: ABBV-712 and Emerging Competitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ABBV-712  |           |
| Cat. No.:            | B15611606 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for immune-mediated inflammatory diseases is rapidly evolving with the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. These oral small molecules offer a targeted approach to modulating key inflammatory pathways, promising improved safety and efficacy over broader Janus kinase (JAK) inhibitors. This guide provides an objective comparison of AbbVie's **ABBV-712** with other prominent TYK2 inhibitors in development, supported by available preclinical and clinical data.

## Mechanism of Action: A Tale of Two Binding Sites

TYK2 inhibitors can be broadly categorized based on their mechanism of action: allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain and ATP-competitive inhibitors that target the active kinase (JH1) domain. This distinction is critical as it influences the inhibitor's selectivity and potential for off-target effects.

ABBV-712 is a selective, orally active TYK2 inhibitor that targets the pseudokinase (JH2) domain.[1][2] This allosteric mechanism of inhibition is shared with deucravacitinib, the first-inclass approved TYK2 inhibitor.[3] By binding to the JH2 domain, these inhibitors lock the kinase in an inactive conformation, preventing its activation and downstream signaling.[3] This approach confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3).[2][3]



In contrast, other TYK2 inhibitors such as ropsacitinib (PF-06826647) and brepocitinib (PF-06700841) are ATP-competitive, binding to the highly conserved JH1 domain.[3] While ropsacitinib is selective for TYK2, brepocitinib is a dual inhibitor of TYK2 and JAK1.[3] Other notable allosteric inhibitors in development include zasocitinib (TAK-279) and envudeucitinib (ESK-001).

## **Preclinical Performance: A Quantitative Comparison**

The following table summarizes the available preclinical data for **ABBV-712** and other selected TYK2 inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental assays and conditions.

| Compoun<br>d                       | Target<br>Domain              | TYK2<br>IC50/EC5<br>0            | JAK1<br>IC50/EC5<br>0 | JAK2<br>IC50/EC5<br>0 | JAK3<br>IC50/EC5<br>0     | Cellular<br>Assay<br>(Human<br>Whole<br>Blood)<br>IC50/EC5 |
|------------------------------------|-------------------------------|----------------------------------|-----------------------|-----------------------|---------------------------|------------------------------------------------------------|
| ABBV-712                           | JH2<br>(Allosteric)           | EC50: 0.01<br>μM (JH2)<br>[1][4] | >25 μM[5]             | >25 μM[5]             | >25 μM[5]                 | EC50: 0.17<br>μM[1][4]                                     |
| Deucravaci<br>tinib                | JH2<br>(Allosteric)           | IC50: 0.2<br>nM[6]               | >10 μM[7]             | >10 μM[7]             | >10 μM[7]                 | IC50: 5.3<br>nM (IL-<br>12/IL-18<br>induced<br>IFNy)[7]    |
| Ropsacitini<br>b (PF-<br>06826647) | JH1 (ATP-<br>Competitiv<br>e) | IC50: 15<br>nM[8]                | IC50: 383<br>nM[8]    | IC50: 74<br>nM[8]     | IC50:<br>>10,000<br>nM[8] | IC50: 14<br>nM (IL-12<br>induced<br>pSTAT4)[8]             |
| Brepocitini<br>b (PF-<br>06700841) | JH1 (ATP-<br>Competitiv<br>e) | IC50: 23<br>nM[9][10]            | IC50: 17<br>nM[9][10] | IC50: 77<br>nM[9][10] | IC50: 6.49<br>μΜ[9]       | IC50: 120<br>nM (IL-23<br>induced<br>pSTAT3)[9]            |



## **Clinical Efficacy in Psoriasis: Phase 2 Snapshot**

Several TYK2 inhibitors have demonstrated promising efficacy in Phase 2 clinical trials for moderate-to-severe plaque psoriasis, a key indication for this class of drugs. The Psoriasis Area and Severity Index (PASI) 75 response rate, indicating at least a 75% improvement in psoriasis severity, is a primary endpoint in these studies.

| Compound                    | Trial Name                       | Dose      | PASI 75<br>Response<br>Rate at Week<br>12 | Placebo<br>Response<br>Rate |
|-----------------------------|----------------------------------|-----------|-------------------------------------------|-----------------------------|
| Zasocitinib (TAK-<br>279)   | Phase 2b[11][12]<br>[13][14][15] | 15 mg QD  | 68%                                       | 6%                          |
| 30 mg QD                    | 67%                              | 6%        |                                           |                             |
| Envudeucitinib<br>(ESK-001) | STRIDE (Phase 2)[16][17]         | 40 mg BID | 64%                                       | 0%                          |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of TYK2 inhibitors.

## **STAT Phosphorylation Assay (Flow Cytometry)**

This assay is a common method to assess the functional activity of TYK2 inhibitors in a cellular context.

Principle: TYK2 mediates the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins upon cytokine stimulation. The inhibition of this phosphorylation event is a direct measure of the inhibitor's cellular potency.

#### Protocol:

• Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.



- Inhibitor Treatment: Pre-incubate the cells with a concentration range of the TYK2 inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
- Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 or IL-23) for a short period (e.g., 15-30 minutes).
- Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membrane to allow for intracellular antibody staining.
- Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., pSTAT4 for IL-12 stimulation).
- Data Acquisition and Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT antibody. The reduction in fluorescence in inhibitortreated cells compared to vehicle-treated cells is used to determine the IC50 value.[18]

## In Vitro Kinase Assay (e.g., ADP-Glo™)

This biochemical assay directly measures the enzymatic activity of the TYK2 kinase and its inhibition.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.[19]

#### Protocol:

- Reaction Setup: Prepare a reaction mixture containing recombinant human TYK2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a buffer solution.
- Inhibitor Addition: Add varying concentrations of the TYK2 inhibitor or vehicle control to the reaction mixture.
- Kinase Reaction: Initiate the reaction by adding ATP and incubate for a defined period at a specific temperature to allow for substrate phosphorylation.
- ADP Detection: Stop the kinase reaction and add a reagent that converts the generated ADP into a detectable signal (e.g., light in the ADP-Glo™ assay).



- Signal Measurement: Measure the signal using a luminometer.
- Data Analysis: The signal is inversely proportional to the inhibitor's activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[19]

## Visualizing the Landscape TYK2 Signaling Pathway

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[9] It plays a crucial role in the signaling cascades of key cytokines involved in inflammation and immunity, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[5] [9][20] Dysregulation of the TYK2 pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[5][12]



Click to download full resolution via product page

Caption: Simplified TYK2 signaling pathway and the point of inhibition.

## **Experimental Workflow for TYK2 Inhibitor Evaluation**

The evaluation of a novel TYK2 inhibitor like **ABBV-712** involves a multi-step process, from initial biochemical assays to cellular functional assays.





Click to download full resolution via product page

Caption: A representative workflow for the preclinical evaluation of a TYK2 inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 2 Study Shows ESK-001 Oral TYK2 Inhibitor Effective for Psoriasis Over 28 Weeks [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. takeda.com [takeda.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Abbvie reports preclinical profile of kinase inhibitor ABBV-712 | BioWorld [bioworld.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Zasocitinib (TAK-279) in psoriasis: Results from a phase IIb trial [psoriasis-hub.com]
- 12. ajmc.com [ajmc.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Highly selective, allosteric inhibition of TYK2 with oral ESK-001 in patients with moderate-to-severe plaque psoriasis: Results from STRIDE, a 12-week, randomized, double-blinded, placebo-controlled, dose-ranging phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TYK2 Pipeline Watch: Oral ESK-001 Improves Psoriasis in Phase 2 OLE Study The Dermatology Digest [thedermdigest.com]



- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Novel TYK2 Inhibitor Shows Promising Results in Phase 2 Trials for PsO -PracticalDermatology [practicaldermatology.com]
- To cite this document: BenchChem. [A Comparative Guide to TYK2 Inhibitors: ABBV-712 and Emerging Competitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611606#abbv-712-versus-other-tyk2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com